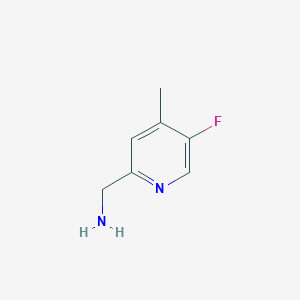
(5-Fluoro-4-methylpyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-4-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9FN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4-methylpyridin-2-YL)methanamine typically involves the fluorination of a pyridine derivative followed by the introduction of a methanamine group. One common method starts with 4-fluoro-3-methylphenol as the starting material. The process involves several steps, including bromination, O-alkylation, cyclization, and reduction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-4-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine or amine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(5-Fluoro-4-methylpyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-4-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: Similar in structure but lacks the fluorine atom.
(4-Methylpyridin-2-yl)methanamine: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
The presence of the fluorine atom in (5-Fluoro-4-methylpyridin-2-YL)methanamine makes it unique compared to its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,3,9H2,1H3 |
InChI Key |
DYWOZZXCGLYMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















